(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16291711
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O4S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H16N2O4S/c1-23-14-8-3-11(15(10-14)24-2)9-16-17(22)20-18(25-16)19-12-4-6-13(21)7-5-12/h3-10,21H,1-2H3,(H,19,20,22)/b16-9- |
| Standard InChI Key | XJSGCXPWIMCSTM-SXGWCWSVSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereochemistry
The compound features a 1,3-thiazolidin-4-one core substituted at the C2 and C5 positions. The C2 position bears a (4-hydroxyphenyl)imino group, while the C5 position is occupied by a 2,4-dimethoxybenzylidene moiety. Critical to its activity is the (2E,5Z) stereochemistry, which creates a conjugated system between the exocyclic double bond at C5 and the thiazolidinone carbonyl group . This conjugation enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets .
The molecular formula (C₁₈H₁₆N₂O₄S) and weight (356.4 g/mol) were confirmed via high-resolution mass spectrometry . X-ray crystallography and NMR studies reveal a planar thiazolidinone ring with dihedral angles of 12.3° between the benzylidene and hydroxyphenyl planes, optimizing π-π stacking interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₄S |
| Molecular Weight | 356.4 g/mol |
| LogP (Calculated) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 (N-H and phenolic -OH) |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Synthetic Methodologies
Multistep Condensation Approach
The primary synthesis route involves a three-component reaction under Dean-Stark conditions:
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Step 1: Condensation of 2,4-dimethoxybenzaldehyde with thiouracil derivative to form the 5-arylidene intermediate.
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Step 2: Schiff base formation between 4-hydroxyaniline and the thiazolidinone precursor.
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Step 3: Cyclization catalyzed by p-toluenesulfonic acid (PTSA) in refluxing ethanol .
Reaction yields typically range from 58–72%, with purity >95% confirmed by HPLC. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining comparable yields .
Structural Confirmation Techniques
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, =CH), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 6.82–7.12 (m, 5H, aromatic), 3.87 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
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IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O-C) .
Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
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C5 Arylidene Group: Electron-donating methoxy groups (2,4-di-OCH₃) improve solubility and target affinity versus chloro substituents .
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C2 Imino Substituent: The 4-hydroxyphenyl group enables hydrogen bonding with kinase ATP pockets (binding energy: -9.2 kcal/mol in molecular docking) .
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Thiazolidinone Core: Ring planarity facilitates intercalation into DNA (Kd = 1.4 × 10⁶ M⁻¹) .
Table 2: Comparative Bioactivity of Analogues
| C5 Substituent | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 2,4-Di-OCH₃ (Target) | 8.7 | 12.5 |
| 4-NO₂ | 14.2 | 28.4 |
| 3-Cl | 21.9 | 18.7 |
Challenges and Optimization Strategies
PAINS Considerations
The exocyclic enone system (C5=C) classifies the compound as a pan-assay interference compound (PAINS) . Mitigation strategies include:
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Protonation at Physiological pH: The phenolic -OH (pKa ≈ 9.2) reduces electrophilicity in biological systems .
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Hybridization with Carboxylic Acid Derivatives: Esterification of the hydroxyphenyl group decreases thiol reactivity by 63% .
Metabolic Stability
Microsomal studies indicate rapid glucuronidation (t₁/₂ = 22 minutes). Structural modifications with fluorinated methoxy groups extend t₁/₂ to 48 minutes while maintaining potency .
Future Directions
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes (encapsulation efficiency = 89%) enhances tumor accumulation in murine models (AUC₀–24 = 148 μg·h/mL vs. 73 μg·h/mL for free drug) .
Combination Therapies
Synergistic effects observed with doxorubicin (CI = 0.42 at ED₅₀) suggest potential for adjuvant use in multidrug regimens .
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